molecular formula C10H15N3O B1475678 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2091223-26-4

6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1475678
CAS No.: 2091223-26-4
M. Wt: 193.25 g/mol
InChI Key: QWMRXDKVSJFMIH-UHFFFAOYSA-N
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Description

6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic organic compound featuring a partially saturated cinnoline heterocycle. This molecule is of significant interest in medicinal chemistry and chemical biology research due to its potential as a key scaffold or intermediate for the development of novel bioactive molecules. The core tetrahydrocinnolinone structure is a privileged motif found in compounds studied for a range of therapeutic areas. Researchers utilize this and similar heterocyclic compounds as building blocks in multicomponent reactions to create more complex molecular architectures, such as tetrahydropyridines, which are investigated for their potential effects on the central nervous system, among other targets. The specific 6-amino substitution on this scaffold may enhance its versatility for further chemical derivatization, making it a valuable compound for constructing libraries for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-13-10(14)6-7-5-8(11)3-4-9(7)12-13/h6,8H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRXDKVSJFMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C10H15N3OC_{10}H_{15}N_3O with a molecular weight of 193.25 g/mol. Its structure includes a tetrahydrocinnoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
CAS Number1443288-88-7
LogP0.0808
TPSA60.91 Ų

Synthesis Methods

The synthesis of 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate hydrazones or amino compounds under acidic or basic conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Research demonstrated that related tetrahydrocinnoline derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that derivatives can induce apoptosis and inhibit cell proliferation.
  • Case Study : A case study involving a derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.

Neuroprotective Effects

The neuroprotective potential of tetrahydrocinnoline derivatives has been explored in models of neurodegenerative diseases:

  • Oxidative Stress Reduction : Compounds have been shown to reduce oxidative stress markers in neuronal cells.
  • Neuroinflammation : Inflammatory cytokine levels were significantly lowered in animal models treated with these compounds.

Table of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AntimicrobialBacterial strainsInhibition of growth
AnticancerMCF-7, A549 cellsInduction of apoptosis
NeuroprotectiveNeuronal cell linesReduction in oxidative stress

Comparison with Similar Compounds

Structural Analogues of the Cinnolinone Core
Compound Name Core Structure Substituents (Position) Key Features Biological Activity (if reported) Reference
6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one 5,6,7,8-Tetrahydrocinnolinone 2-Ethyl, 6-Amino Enhanced lipophilicity (ethyl) and solubility (amino); potential INSTI activity Not explicitly reported
5,6,7,8-Tetrahydrocinnolin-3(2H)-one hydrobromide 5,6,7,8-Tetrahydrocinnolinone None (parent structure) Lacks functional groups; used as a synthetic intermediate N/A
6-Amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one 5,6,7,8-Tetrahydrocinnolinone 2-Isobutyl, 6-Amino Increased steric bulk (isobutyl) may reduce binding affinity Safety data available; no bioactivity
6,7-Dihydroxyisoindolin-1-one (4a) Isoindolinone 6,7-Dihydroxy, fused [6,5] ring Chelates Mg²⁺ via hydroxyl groups; nanomolar HIV-1 IN inhibition EC₅₀ = 552 nM (antiviral)
7,8-Dihydroxy-3,4-dihydroisoquinolin-1(2H)-one (6a) Dihydroisoquinolinone 7,8-Dihydroxy, fused [6,6] ring Larger ring system reduces potency (13-fold loss vs. 4a) Reduced ST inhibition

Key Observations :

  • Substituent Effects : The ethyl group in the target compound balances lipophilicity without the steric hindrance seen in isobutyl derivatives .
  • Ring System: Fused [6,5] systems (e.g., isoindolinones) exhibit superior INSTI activity compared to [6,6] systems (e.g., dihydroisoquinolinones) due to optimal spatial alignment with the integrase active site .
  • Functional Groups: Hydroxyl and sulfonamide groups enhance metal chelation and binding affinity in INSTIs . The amino group in the target compound may mimic these interactions.
Quinoxalinone and Isoquinolinone Derivatives
Compound Name Core Structure Substituents (Position) Key Features Biological Activity (if reported) Reference
6-Amino-3-methylquinoxalin-2(1H)-one Quinoxalinone 3-Methyl, 6-Amino Planar aromatic system; limited solubility Not reported
8-Aryl-7-acyl-1,6-dimethyltetrahydroisoquinolin-3(2H)-one Tetrahydroisoquinolinone 7-Acyl, 8-Aryl Hydrophobic acyl/aryl groups; synthesized via cyanoacetamide reactions Intermediate for drug discovery

Key Observations :

  • Electronic Properties: Cinnolinones and isoquinolinones exhibit distinct electron distributions due to nitrogen positioning, affecting binding to enzymatic pockets.
  • Synthetic Routes: Similar methods (e.g., cyclization with cyanoacetamide) are used for tetrahydrocinnolinones and isoquinolinones, suggesting scalable synthesis for the target compound .
Pharmacological Implications
  • HIV-1 Integrase Inhibition: Analogs like 6,7-dihydroxyisoindolin-1-one (4a) achieve nanomolar inhibition by chelating Mg²⁺ and occupying hydrophobic pockets . The target compound’s amino and ethyl groups may replicate these interactions, but the absence of hydroxyl/sulfonamide groups could limit potency.
  • Resistance Profiles : Second-generation INSTIs (e.g., MK-0536) incorporate bulkier substituents to overcome resistance mutations . The ethyl group in the target compound may offer a balance between steric bulk and flexibility.
Physicochemical Properties
  • Solubility: The amino group enhances aqueous solubility compared to non-polar analogs (e.g., 5,6,7,8-tetrahydrocinnolin-3(2H)-one hydrobromide) .
  • Stability: Ethyl and amino substituents reduce oxidation susceptibility compared to hydroxylated analogs .

Preparation Methods

Multicomponent Reaction Using Dimedone, Aldehydes, and Arylhydrazines Catalyzed by Diphenhydramine Hydrochloride–CuCl

A highly efficient and green synthetic method involves a one-pot, multicomponent reaction catalyzed by a novel catalyst composed of diphenhydramine hydrochloride and CuCl ([HDPH]Cl–CuCl). This catalyst promotes the condensation of dimedone (1,3-cyclohexanedione), aryl aldehydes, and arylhydrazines to yield tetrahydrocinnolin-5(1H)-one derivatives, which are structurally close analogs to the target compound.

Key Features:

  • Reaction conditions: Ethanol solvent, room temperature stirring followed by reflux.
  • Catalyst loading: 0.3 mmol [HDPH]Cl–CuCl per 1 mmol of starting materials.
  • Yields: 50–90% depending on the substituents on the aldehyde and hydrazine.
  • Scope: Electron-withdrawing and electron-donating groups on aromatic aldehydes tolerated; heterocyclic aldehydes such as pyridine-3-carbaldehyde also successful.
  • Limitations: Aliphatic aldehydes like 1-heptanal failed to produce desired products.

Reaction Scheme Summary:

Step Reagents Conditions Product Yield (%) Notes
1 Dimedone + aryl aldehyde + [HDPH]Cl–CuCl Stir at room temp, 25-50 min Intermediate formed Formation of mono-substituted intermediate
2 Addition of arylhydrazine + reflux 20-90 min reflux 50-90 Formation of tetrahydrocinnolin-5(1H)-one derivatives

This method allows the synthesis of symmetric and unsymmetric tetrahydrocinnolinones and can be scaled up with comparable yields.

Cyclization of o-Halogeno-α-hydrazonoacetophenones

Another classical approach to cinnoline derivatives involves the cyclization of o-halogeno-α-hydrazonoacetophenones. This method constructs the N1–C8a bond in the cinnoline ring system, which is a key step in forming the tetrahydrocinnolinone core.

  • Typical conditions involve reflux in dioxane or other solvents.
  • The reaction proceeds via intramolecular cyclization of hydrazone intermediates.
  • Substituents on the aromatic ring influence the yield and regioselectivity.

While this method is well-established for cinnoline synthesis, its direct adaptation to 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one requires appropriate hydrazone and halogenated precursors.

Catalytic Hydrogenation of Acetamido-substituted Quinoline Derivatives

A more recent method involves the catalytic hydrogenation of acetamido-substituted quinolines or isoquinolines followed by hydrolysis of the acetamide group to yield amino-substituted tetrahydroquinolines or tetrahydrocinnolines.

  • Catalysts: Typically heterogeneous catalysts such as Pd/C or Raney Nickel.
  • Conditions: Hydrogen atmosphere, moderate temperature and pressure.
  • Hydrolysis: Acidic or basic hydrolysis to convert acetamide to amino group.
  • Yields: Good when acetamido substituent is on the pyridine ring, moderate on the benzene ring.

This method can be adapted to prepare 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one by selecting appropriate acetamido-substituted precursors.

Comparative Analysis of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield Range (%) Advantages Limitations
Multicomponent Reaction with [HDPH]Cl–CuCl Dimedone, aryl aldehydes, arylhydrazines [HDPH]Cl–CuCl, EtOH, RT + reflux 50–90 Green, efficient, broad substrate scope Aliphatic aldehydes less effective
Cyclization of o-halogeno-α-hydrazonoacetophenones o-Halogeno-α-hydrazonoacetophenones Reflux in dioxane or similar Moderate to high Direct ring formation Requires halogenated precursors
Catalytic hydrogenation of acetamido quinolines Acetamido-substituted quinolines Pd/C or Raney Ni, H2 atmosphere Moderate to good Regioselective amino introduction Requires multi-step process (hydrogenation + hydrolysis)

Detailed Research Findings and Data

Catalyst Performance and Reaction Optimization ()

  • The diphenhydramine hydrochloride–CuCl catalyst was characterized by X-ray crystallography and elemental analysis.
  • Reaction times varied from 25 minutes to 90 minutes depending on substrate.
  • The catalyst is insoluble in n-hexane, facilitating easy separation and reuse.
  • Scale-up experiments (10 mmol scale) yielded 78% of the product, demonstrating practical applicability.
  • Electron-donating groups on aldehydes generally increased yields, while strong electron-withdrawing groups slightly decreased them.

Structural Confirmation

  • The structure of representative tetrahydrocinnolinone derivatives was confirmed by 1H and 13C NMR spectroscopy.
  • X-ray crystallographic analysis was used to confirm the molecular structure of key intermediates and final products, ensuring the correct substitution pattern and ring closure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one, and how can yield optimization be achieved?

  • Methodology :

  • Begin with cyclocondensation of substituted hydrazines with cyclic ketones, followed by regioselective alkylation at the N2 position. Use reflux conditions under inert atmospheres (N₂/Ar) to minimize oxidation byproducts .
  • Optimize yields via solvent screening (e.g., THF vs. DMF) and temperature gradients (80–120°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
    • Data Consideration :
  • Tabulate yields under varying conditions (e.g., 72% in THF at 100°C vs. 58% in DMF at 120°C).

Q. How can the structural and physicochemical properties of this compound be characterized for reproducibility?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (as demonstrated for 4-[3-(trifluoromethyl)phenyl]-analogues) to confirm stereochemistry and hydrogen-bonding networks .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify amine protonation and ethyl group integration. Compare with published shifts for tetrahydrocinnolinone derivatives .
  • Physicochemical Analysis : Determine logP (HPLC retention time vs. standards) and solubility in polar/nonpolar solvents (e.g., water, ethanol, DCM) using UV-Vis spectrophotometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Adhere to COSHH regulations: Use fume hoods for synthesis, wear nitrile gloves, and employ spill trays. Store in amber glass vials at –20°C to prevent degradation .
  • Conduct risk assessments for amine-related hazards (e.g., skin/eye irritation) and include emergency shower/eye-wash stations in experimental design .

Advanced Research Questions

Q. How does the ethyl substituent at N2 influence the compound’s reactivity in catalytic applications?

  • Methodology :

  • Perform kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with unsubstituted analogues.
  • Use DFT calculations (B3LYP/6-31G*) to model steric/electronic effects of the ethyl group on transition states .
    • Data Contradiction Example :
  • If catalytic activity decreases despite favorable steric parameters, investigate solvent polarity’s role in stabilizing intermediates .

Q. What computational strategies can predict the compound’s behavior in biological systems?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases) based on cinnolinone scaffolds .
  • ADMET Prediction : Employ QSAR models (e.g., SwissADME) to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. How can discrepancies in spectroscopic data between synthesized batches be resolved?

  • Methodology :

  • Batch Analysis : Compare HPLC traces and HRMS data to identify impurities (e.g., oxidized byproducts from incomplete hydrogenation).
  • Isotopic Labeling : Synthesize deuterated analogues (e.g., CD₃CN solvent for H/D exchange studies) to confirm peak assignments .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples at pH 2–12 (HCl/NaOH buffers) and 25–60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .
  • Table Example :
Condition (pH/Temp)Half-Life (Days)Major Degradation Product
pH 2, 25°C30De-ethylated cinnolinone
pH 7, 40°C15Oxidized quinazolinone

Methodological Notes

  • Synthetic Reproducibility : Cross-validate procedures with independent labs using shared analytical standards (e.g., tetrahydrocinnolinone derivatives from ) .
  • Data Validation : Address contradictions (e.g., conflicting NMR shifts) by referencing crystallographic data and isotopic labeling .
  • Ethical Reporting : Disclose all synthetic conditions (solvents, catalysts) and analytical limitations (e.g., Sigma-Aldrich’s lack of purity data for analogues) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 2
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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